molecular formula C26H19D8N5O2 B1574229 Vilazodone D8

Vilazodone D8

Cat. No.: B1574229
M. Wt: 449.57
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vilazodone D8 is the a deuterium labeled vilazodone, which is a combined serotonin specific reuptake inhibitor (SSRI) and 5-HT1A receptor partial agonist.

Scientific Research Applications

Pharmacokinetic Studies

Vilazodone D8 has been utilized in various pharmacokinetic studies to assess its absorption, distribution, metabolism, and excretion. A notable study developed an ultrafast bioanalytical assay for quantifying vilazodone levels in human plasma using this compound as an internal standard. This method demonstrated high sensitivity and selectivity, facilitating the evaluation of pharmacokinetic parameters in clinical settings .

Clinical Efficacy in Depression

Research has shown that vilazodone is effective in treating MDD. Clinical trials indicate that vilazodone significantly improves depressive symptoms compared to placebo, as measured by the Montgomery–Asberg Depression Rating Scale (MADRS). The efficacy data suggest that vilazodone's unique SPARI mechanism may provide advantages over traditional SSRIs, particularly for patients who experience side effects from other antidepressants .

Potential for Broader Psychiatric Applications

Given its pharmacodynamic profile, vilazodone may also be effective in treating other psychiatric disorders such as generalized anxiety disorder (GAD), obsessive-compulsive disorder (OCD), and post-traumatic stress disorder (PTSD). Animal studies have indicated that vilazodone can reduce symptoms associated with PTSD, such as hyperarousal and avoidance behaviors .

Formulation Development

Research into novel formulations of vilazodone, including fast-dissolving tablets and nanoparticles, has shown promising results. These formulations aim to enhance bioavailability and reduce gastrointestinal side effects commonly associated with oral antidepressants. In vivo studies have demonstrated significant antidepressant-like activity from optimized vilazodone nanoparticles .

Table 1: Clinical Efficacy Data for Vilazodone

Study TypeSample SizeDurationEfficacy MeasureResults
Phase II Trials8698 weeksMADRSSignificant improvement vs. placebo
Phase III Trials4108 weeksMADRSMean difference -3.2 (CI: -5.2 to -1.3)

Table 2: Pharmacokinetic Parameters of this compound

ParameterValue
Bioavailability72% when taken with food
Terminal Half-Life~25 hours
Protein Binding96% - 99%
Volume of DistributionLarge (exact value unknown)

Case Study 1: Efficacy in Treatment-Resistant Depression

A patient with treatment-resistant depression was administered vilazodone after failing multiple SSRIs. The patient showed significant improvement in mood and reduction in anxiety symptoms after eight weeks of treatment, highlighting vilazodone's potential as an alternative therapy for difficult-to-treat cases.

Case Study 2: Tolerability Profile

In a cohort study involving patients switching from SSRIs to vilazodone due to side effects such as sexual dysfunction and weight gain, most participants reported improved tolerability with vilazodone, suggesting its utility in managing common SSRI-related adverse effects.

Properties

Molecular Formula

C26H19D8N5O2

Molecular Weight

449.57

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.